REACTION_CXSMILES
|
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:15]=[N:14][C:13]([CH3:16])=[N:12][CH:11]=2)[CH:5]=1.Br[CH2:19][C:20]([C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([OH:27])=[O:26])=[O:21].Br>CS(C)=O>[C:4]([O:27][C:25](=[O:26])[CH2:24][C:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:15]=[N:14][C:13]([CH3:16])=[N:12][CH:11]=2)[CH:5]=1)=[O:17])([CH3:9])([CH3:5])[CH3:3].[O:2]=[CH:19][C:20]([C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([OH:27])=[O:26])=[O:21]
|
Name
|
3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)C1=CN=C(N=N1)C)=O
|
Name
|
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 55° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the following procedure
|
Type
|
CUSTOM
|
Details
|
The cooled mixture was partitioned between AcOEt and H2O
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuum
|
Type
|
CUSTOM
|
Details
|
the solid residue was triturated with Et2O/hexane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)C1=CN=C(N=N1)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=CC(=O)C=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |